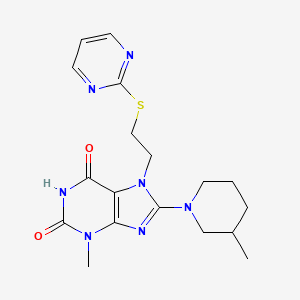

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 685860-43-9

Cat. No.: VC7360350

Molecular Formula: C18H23N7O2S

Molecular Weight: 401.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685860-43-9 |

|---|---|

| Molecular Formula | C18H23N7O2S |

| Molecular Weight | 401.49 |

| IUPAC Name | 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27) |

| Standard InChI Key | GNSGNCIBRWXZKV-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |

Introduction

Table: Key Structural Features

| Position | Substitution Group |

|---|---|

| 3 | Methyl |

| 7 | 2-(Pyrimidin-2-ylthio)ethyl |

| 8 | 3-Methylpiperidin-1-yl |

These substitutions suggest the compound may exhibit unique biological activities due to the combination of heterocyclic and sulfur-containing groups.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions, including:

-

Functionalization of the purine core: Introduction of alkyl or aryl groups at specific positions using alkylation or nucleophilic substitution.

-

Thioether formation: Reaction of a pyrimidine derivative with an alkyl halide to form the pyrimidin-2-ylthio group.

-

Amine substitution: Incorporation of the piperidine moiety via nucleophilic substitution or reductive amination.

Example Reaction Scheme

A possible synthetic route could involve:

-

Starting with a purine dione scaffold.

-

Introducing the methyl group at position 3 via direct alkylation.

-

Adding the thioether side chain through reaction with a pyrimidine-thiol derivative.

-

Completing the synthesis by attaching the piperidine group via amination.

Potential Applications

Compounds with similar structures often exhibit biological activities, including:

-

Enzyme Inhibition:

-

Purine derivatives are known to act as inhibitors for enzymes like phosphodiesterases (PDEs) and kinases due to their structural similarity to natural nucleotides.

-

The sulfur-containing pyrimidine side chain may enhance binding affinity to certain enzyme targets.

-

-

Antiviral Activity:

-

Purines substituted with sulfur or nitrogen groups have been studied for their ability to disrupt viral replication machinery, particularly RNA-dependent RNA polymerases.

-

-

Anti-inflammatory and Antitumor Properties:

-

The presence of heterocyclic amines (e.g., piperidine) can improve bioavailability and target specificity in anti-inflammatory or anticancer agents.

-

Table: Comparison with Related Compounds

Analytical Characterization

To confirm its structure and purity, the following analytical techniques are typically employed:

-

NMR Spectroscopy: To identify specific hydrogen and carbon environments within the molecule.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To detect functional groups like thioethers and amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume